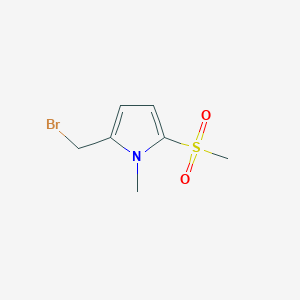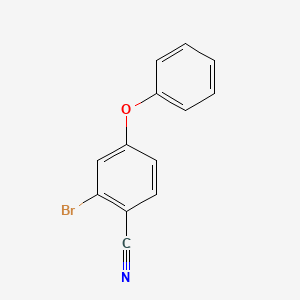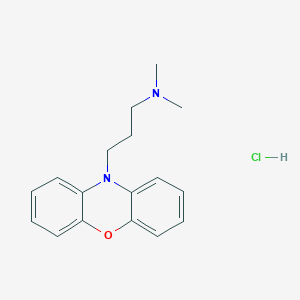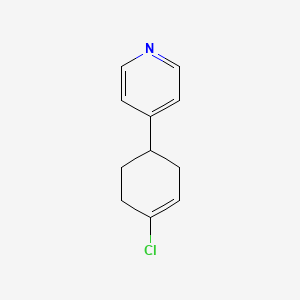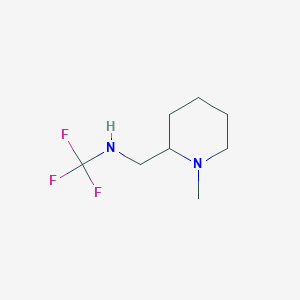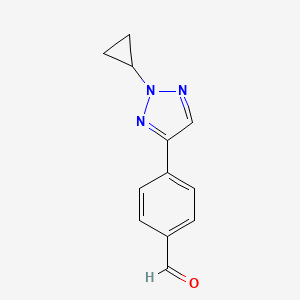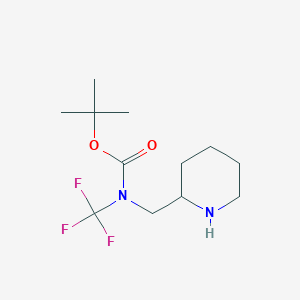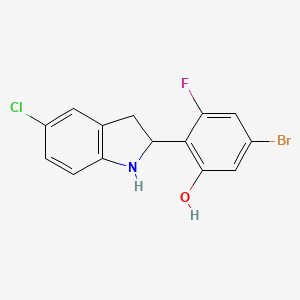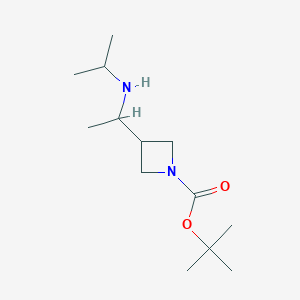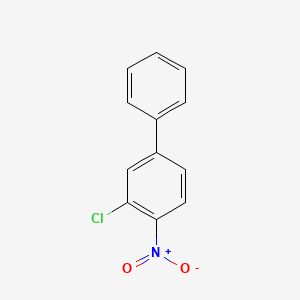
N-benzyl-3-(1,3-dioxolan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(1,3-dioxolan-2-yl)aniline: is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . It is characterized by the presence of a benzyl group attached to an aniline moiety, which is further substituted with a 1,3-dioxolane ring. This compound is typically a yellow to pale yellow to colorless oil .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(1,3-dioxolan-2-yl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 3-(1,3-dioxolan-2-yl)aniline with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-benzyl-3-(1,3-dioxolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate in DMF.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
N-benzyl-3-(1,3-dioxolan-2-yl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(1,3-dioxolan-2-yl)aniline involves its interaction with specific molecular targets. The benzyl group and the 1,3-dioxolane ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
2-(1,3-Dioxolan-2-yl)aniline: Similar structure but lacks the benzyl group.
N-benzyl-3-(1,3-dioxolan-2-yl)aniline derivatives: Various derivatives with different substituents on the benzyl or aniline moieties.
Uniqueness: this compound is unique due to the presence of both the benzyl group and the 1,3-dioxolane ring, which confer distinct chemical and biological properties
Propiedades
Número CAS |
180336-50-9 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-benzyl-3-(1,3-dioxolan-2-yl)aniline |
InChI |
InChI=1S/C16H17NO2/c1-2-5-13(6-3-1)12-17-15-8-4-7-14(11-15)16-18-9-10-19-16/h1-8,11,16-17H,9-10,12H2 |
Clave InChI |
ISDGXMSVHFIAON-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC(=CC=C2)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


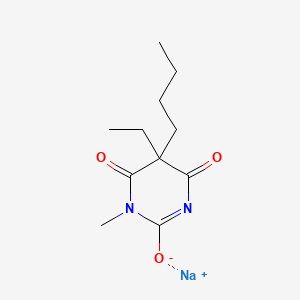
![2-(2-Aminoethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13972133.png)
